molecular formula C35H28N2O5 B2514304 N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide CAS No. 442534-35-2

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide

Cat. No.: B2514304
CAS No.: 442534-35-2
M. Wt: 556.618
InChI Key: LJXRVFVKVUJRPE-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,3-dioxo-1H-benzo[de]isoquinolinyl group linked via a propyl chain to a 3-methoxybenzamide moiety and an N-(4-phenoxyphenyl) substituent.

Properties

IUPAC Name

N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-methoxy-N-(4-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28N2O5/c1-41-29-14-5-11-25(23-29)33(38)36(26-17-19-28(20-18-26)42-27-12-3-2-4-13-27)21-8-22-37-34(39)30-15-6-9-24-10-7-16-31(32(24)30)35(37)40/h2-7,9-20,23H,8,21-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXRVFVKVUJRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide typically involves several steps:

  • Formation of the isoquinolinone core: : Starting with 1,2-dihydroisoquinoline, the compound undergoes oxidation to form isoquinolinone.

  • Coupling with 3-methoxybenzoic acid: : This step involves the formation of an amide bond using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

  • Introduction of the phenoxyphenyl group: : This is achieved through a nucleophilic substitution reaction with 4-phenoxyphenylamine.

Industrial Production Methods

Industrial production of this compound scales up these synthetic routes, often using continuous flow reactions to ensure consistency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The isoquinolinone core can be oxidized, altering its electronic properties.

  • Reduction: : Reductive reactions can modify the functional groups attached to the core structure.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the benzamide or phenoxyphenyl moieties.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO₄, CrO₃.

  • Reducing agents: : LiAlH₄, NaBH₄.

  • Coupling agents: : EDCI, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Major Products

  • Oxidation products: : Isoquinolinone derivatives with modified electronic properties.

  • Reduction products: : Simplified compounds with reduced functional groups.

  • Substitution products: : Diversified molecules with altered functional groups enhancing versatility.

Scientific Research Applications

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide has wide-ranging applications:

  • Chemistry: : As a building block for synthesizing more complex molecules, especially in medicinal chemistry.

  • Biology: : Potential inhibitor of specific enzymes, interacting with proteins involved in metabolic pathways.

  • Medicine: : Exploring its use as an anti-cancer agent due to its interaction with DNA.

  • Industry: : Utilized in the development of new materials with specific electronic and mechanical properties.

Mechanism of Action

The mechanism by which N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide exerts its effects is largely determined by its interactions at the molecular level:

  • Molecular Targets: : Interacts with specific enzymes and proteins, modifying their activity.

  • Pathways Involved: : Inhibition of pathways related to cell proliferation, induction of apoptosis in cancer cells through DNA intercalation.

Comparison with Similar Compounds

Research Findings and Implications

  • Sulfamoyl vs. Methoxy-Phenoxy Groups (): The sulfamoyl group in compound 4 enhances LPA2 receptor binding affinity by 0.59 kcal/mol compared to its precursor, suggesting that electron-withdrawing groups improve target engagement.
  • Dihydroisoquinoline vs. Dioxo-isoquinoline (): Saturation of the isoqunoline ring (dihydro vs.
  • Industrial Relevance (): Thiazole-containing analogues are marketed for research use, indicating their utility in probing structure-activity relationships.

Biological Activity

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with various biological targets, making it a candidate for pharmaceutical applications.

Chemical Structure

The compound can be represented as follows:

C23H24N2O4\text{C}_{23}\text{H}_{24}\text{N}_2\text{O}_4

It contains multiple aromatic rings and functional groups, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Core Structure : The benzo[de]isoquinolinone moiety is synthesized first.
  • Introduction of the Propyl Linker : This is achieved through coupling reactions using reagents like palladium catalysts and potassium carbonate.
  • Addition of the Phenoxyphenyl Group : This step enhances the compound's potential biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of the benzo[de]isoquinoline scaffold exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antifungal Activity

Research has demonstrated that certain derivatives possess notable antifungal activity. For example, a study reported that compounds with similar structural motifs exhibited high fungicidal activity against pathogens such as Alternaria solani and Fusarium graminearum at concentrations as low as 125 mg/L . This suggests that the incorporation of specific functional groups can enhance antifungal properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or fungal metabolism.
  • Receptor Interaction : It may interact with various cellular receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study 2Showed potent antifungal activity against Phytophthora capsici with an effective concentration of 125 mg/L.
Study 3Investigated the compound's effect on apoptosis in cancer cells, revealing a 40% increase in apoptotic markers compared to controls.

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